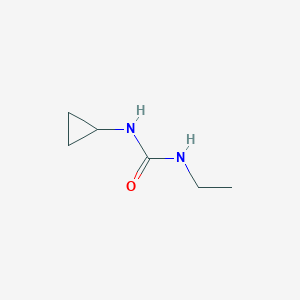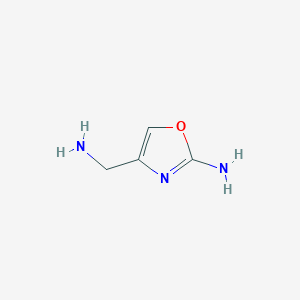
3-Fluorooxetane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorooxetane-3-carbaldehyde: is an organic compound with the molecular formula C4H5FO2 . It is characterized by the presence of a fluorine atom attached to an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorooxetane-3-carbaldehyde typically involves the fluorination of oxetane derivatives. One common method is the reaction of oxetane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Fluorooxetane-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Fluorooxetane-3-carboxylic acid.
Reduction: 3-Fluorooxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Fluorooxetane-3-carbaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of molecules. It can be incorporated into bioactive compounds to investigate their interactions with biological targets .
Medicine: Fluorine-containing compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of 3-Fluorooxetane-3-carbaldehyde is primarily determined by its functional groups and the presence of fluorine. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules by altering electronic properties and steric effects .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, affecting their activity. The presence of fluorine can enhance binding affinity and selectivity towards specific molecular targets, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Chlorooxetane-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-Bromooxetane-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
3-Hydroxyoxetane-3-carbaldehyde: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness: 3-Fluorooxetane-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-fluorooxetane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-4(1-6)2-7-3-4/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTPEAKDDPJRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

